(1Z)-N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide
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Overview
Description
“(1Z)-N’-hydroxy-2-(4-methoxyphenyl)ethanimidamide” is a chemical compound. Its molecular formula is C11H16N2O .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot synthesis of tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), is reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . Another study reported the biocatalytic synthesis of (S)-1‐(4‐methoxyphenyl) ethanol by Saccharomyces uvarum .Scientific Research Applications
Synthesis and Complex Formation
One study involved the synthesis of compounds closely related to (1Z)-N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide, specifically focusing on the creation of new vic-dioxime complexes. These complexes were synthesized through reactions involving structurally similar compounds, demonstrating the compound's potential role in forming metal complexes with applications in coordination chemistry (Canpolat & Kaya, 2005).
Antimicrobial Activity
Another area of research explored the antimicrobial properties of derivatives closely related to (1Z)-N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide. Novel compounds synthesized from structurally similar ethanones exhibited significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Nagamani et al., 2018).
Antioxidant Properties
Research also extends to the antioxidant capabilities of benzoin derivatives, which share a common structural motif with (1Z)-N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide. These studies found that the presence of certain functional groups and substituents significantly enhances antioxidant activity, indicating the potential for similar compounds to serve as effective antioxidants (Thanuja et al., 2022).
Hepatoprotective Activity
Another study isolated compounds from Tribuli Fructus, one of which shared structural similarities with (1Z)-N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide. These compounds demonstrated significant hepatoprotective activities against tacrine-induced cytotoxicity in HepG2 cells, suggesting potential applications in liver protection and therapeutic interventions (Byun et al., 2010).
Synthesis and Formation of Complexes
- A study by Canpolat and Kaya (2005) focused on the synthesis of new vic-dioxime complexes, including derivatives related to (1Z)-N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide. These compounds were synthesized through reactions involving specific diamines and anti-chloroglyoxime, forming mononuclear complexes with various metals such as Co(II), Ni(II), and Cu(II). The structural properties of these complexes were characterized using techniques like IR, NMR spectroscopy, and UV–Visible spectroscopy, suggesting potential applications in coordination chemistry and materials science Canpolat & Kaya, 2005.
Antimicrobial Activity
- Nagamani et al. (2018) synthesized a series of compounds, including derivatives of (1Z)-N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide, and evaluated their antimicrobial activity. The structural characterization was confirmed by NMR and mass spectral data, and some of the synthesized compounds exhibited promising antimicrobial properties Nagamani et al., 2018.
Antioxidant and Anticancer Activities
- Fisher and Kerrigan (1998) developed an efficient process for synthesizing iso-MHPG, a compound structurally related to (1Z)-N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide, and its enantiomers. This research contributes to the understanding of the synthetic pathways and potential biological activities of such compounds Fisher & Kerrigan, 1998.
Metabolic Pathways
- The metabolism of methoxychlor, a compound structurally related to (1Z)-N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide, was explored by Hu and Kupfer (2002). The study identified various metabolites formed during the metabolism of methoxychlor by human cytochromes P450, shedding light on the metabolic pathways and potential toxicological implications of such compounds Hu & Kupfer, 2002.
Safety and Hazards
properties
IUPAC Name |
N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIACLRIKXICINP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40989764 |
Source
|
Record name | N-Hydroxy(4-methoxyphenyl)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40989764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide | |
CAS RN |
6965-38-4 |
Source
|
Record name | N-Hydroxy(4-methoxyphenyl)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40989764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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